

An In-depth Technical Guide to 4-Methoxybenzenesulfonamide: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Methoxybenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **4-Methoxybenzenesulfonamide**. The information is curated for professionals in research and development, offering detailed data and experimental protocols to support further investigation and application of this compound.

Chemical Identity and Structure

4-Methoxybenzenesulfonamide, also known as p-methoxybenzenesulfonamide, is an organic compound featuring a methoxy group and a sulfonamide group attached to a benzene ring in a para orientation.

Chemical Structure:

Caption: 2D Chemical Structure of **4-Methoxybenzenesulfonamide**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	4-methoxybenzenesulfonamide[1]
CAS Number	1129-26-6[1]
Molecular Formula	C ₇ H ₉ NO ₃ S[2]
SMILES	<chem>COC1CCC(CC1)S(N)(=O)=O</chem> [3]
InChI Key	MSFQEZBRFPAFEX-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **4-Methoxybenzenesulfonamide** are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	187.22 g/mol	[1][4]
Appearance	White to off-white crystalline powder	[2]
Melting Point	111-115 °C	[3]
Boiling Point	352.2 ± 44.0 °C (Predicted)	
Solubility	Slightly soluble in water. Soluble in polar organic solvents.	[2]
pKa	10.26 ± 0.10 (Predicted)	

Spectral Data

The following sections detail the characteristic spectral data for **4-Methoxybenzenesulfonamide**, which are essential for its identification and structural

elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Methoxybenzenesulfonamide** is characterized by signals corresponding to the aromatic protons, the methoxy protons, and the sulfonamide protons.

Table 3: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8	Doublet	2H	Aromatic protons ortho to -SO ₂ NH ₂
~7.0	Doublet	2H	Aromatic protons ortho to -OCH ₃
~4.9	Singlet (broad)	2H	-SO ₂ NH ₂
~3.8	Singlet	3H	-OCH ₃

Note: The chemical shift of the -NH₂ protons can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Table 4: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~162	C-OCH ₃
~135	C-SO ₂ NH ₂
~128	Aromatic CH ortho to -SO ₂ NH ₂
~114	Aromatic CH ortho to -OCH ₃
~55	-OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methoxybenzenesulfonamide** shows characteristic absorption bands for its functional groups.

Table 5: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (sulfonamide)
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching (-OCH ₃)
~1600, ~1500	Medium-Strong	Aromatic C=C stretching
~1340, ~1160	Strong	Asymmetric and symmetric S=O stretching (sulfonamide)
~1250	Strong	C-O stretching (aryl ether)

Experimental Protocols

A common and efficient method for the synthesis of **4-Methoxybenzenesulfonamide** involves a two-step process starting from anisole.

Synthesis of 4-Methoxybenzenesulfonyl chloride

Materials:

- Anisole
- Chlorosulfonic acid
- Ice

Procedure:

- In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place chlorosulfonic acid (3 molar equivalents).
- Cool the flask in an ice-salt bath to 0-5 °C.
- Add anisole (1 molar equivalent) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature between 0 and 5 °C.
- After the addition is complete, continue stirring at this temperature for one hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- The solid 4-methoxybenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
- Dry the product in a desiccator over anhydrous calcium chloride.

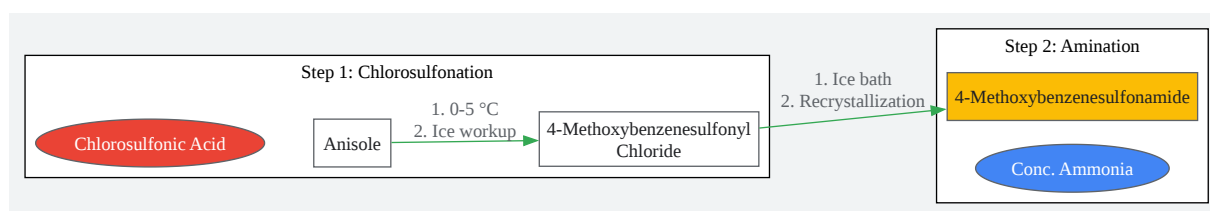
Synthesis of 4-Methoxybenzenesulfonamide

Materials:

- 4-Methoxybenzenesulfonyl chloride
- Concentrated aqueous ammonia
- Ethanol

Procedure:

- In a round-bottom flask, add 4-methoxybenzenesulfonyl chloride to an excess of concentrated aqueous ammonia with stirring. The reaction is exothermic and should be cooled in an ice bath.
- After the initial reaction subsides, warm the mixture gently on a water bath for 15-20 minutes to complete the reaction.
- Cool the reaction mixture in an ice bath to precipitate the **4-Methoxybenzenesulfonamide**.
- Collect the crude product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure **4-Methoxybenzenesulfonamide**.



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Caption: Synthetic pathway for **4-Methoxybenzenesulfonamide**.

Role in Drug Development and Signaling Pathways

While **4-Methoxybenzenesulfonamide** itself is not a widely marketed drug, the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. Sulfonamides are known to act as inhibitors for various enzymes, including carbonic anhydrases and tyrosine kinases, and can disrupt crucial signaling pathways in cancer progression.[5] For instance, the broader class of sulfonamides has been investigated for its role in inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which is critical for angiogenesis in tumors.[6][7] Furthermore, sulfonamides are famously known for their

antibacterial properties, where they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in the bacterial folic acid synthesis pathway.[8]

The methoxy group on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of the molecule, such as its solubility, metabolic stability, and binding affinity to target proteins. Therefore, **4-Methoxybenzenesulfonamide** serves as a valuable building block and intermediate in the synthesis of more complex, biologically active molecules for drug discovery and development.[2]

Currently, there is a lack of specific studies directly implicating **4-Methoxybenzenesulfonamide** in the modulation of a particular signaling pathway. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound and its derivatives.

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